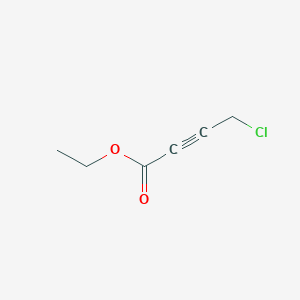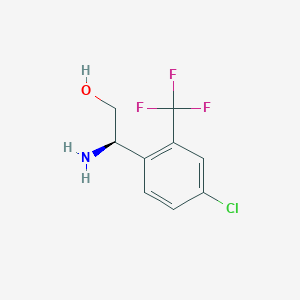
(R)-2-Amino-2-(4-chloro-2-(trifluoromethyl)phenyl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-amino-2-[4-chloro-2-(trifluoromethyl)phenyl]ethan-1-ol is a chiral compound with significant interest in various fields of chemistry and pharmacology. The presence of both amino and hydroxyl functional groups, along with a trifluoromethyl and chloro-substituted aromatic ring, makes this compound versatile for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-2-[4-chloro-2-(trifluoromethyl)phenyl]ethan-1-ol typically involves the following steps:
Starting Material: The synthesis often begins with a suitable aromatic precursor, such as 4-chloro-2-(trifluoromethyl)benzaldehyde.
Amination: The aldehyde group is converted to an amino group through reductive amination using reagents like sodium cyanoborohydride.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized catalytic processes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common to achieve the desired product quality.
化学反応の分析
Types of Reactions
(2R)-2-amino-2-[4-chloro-2-(trifluoromethyl)phenyl]ethan-1-ol undergoes several types of chemical reactions:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The amino group can be reduced to an alkylamine using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide)
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitric acid for nitration, bromine for bromination
Major Products Formed
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of secondary or tertiary amines
Substitution: Formation of nitro or bromo derivatives
科学的研究の応用
(2R)-2-amino-2-[4-chloro-2-(trifluoromethyl)phenyl]ethan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of (2R)-2-amino-2-[4-chloro-2-(trifluoromethyl)phenyl]ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
2-amino-2-[4-chloro-2-(trifluoromethyl)phenyl]ethanol: Lacks the chiral center, making it less stereochemically complex.
2-amino-2-[4-bromo-2-(trifluoromethyl)phenyl]ethanol: Similar structure but with a bromo substituent instead of chloro.
2-amino-2-[4-chloro-2-(difluoromethyl)phenyl]ethanol: Contains a difluoromethyl group instead of trifluoromethyl.
Uniqueness
The unique combination of a chiral center, trifluoromethyl, and chloro substituents in (2R)-2-amino-2-[4-chloro-2-(trifluoromethyl)phenyl]ethan-1-ol provides distinct chemical and biological properties, making it valuable for specific applications where stereochemistry and electronic effects are crucial.
特性
分子式 |
C9H9ClF3NO |
|---|---|
分子量 |
239.62 g/mol |
IUPAC名 |
(2R)-2-amino-2-[4-chloro-2-(trifluoromethyl)phenyl]ethanol |
InChI |
InChI=1S/C9H9ClF3NO/c10-5-1-2-6(8(14)4-15)7(3-5)9(11,12)13/h1-3,8,15H,4,14H2/t8-/m0/s1 |
InChIキー |
CIEHRJIQZOVKEV-QMMMGPOBSA-N |
異性体SMILES |
C1=CC(=C(C=C1Cl)C(F)(F)F)[C@H](CO)N |
正規SMILES |
C1=CC(=C(C=C1Cl)C(F)(F)F)C(CO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


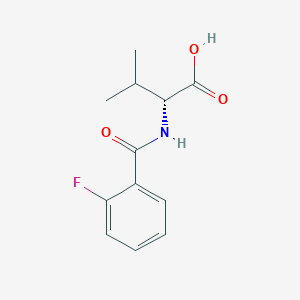
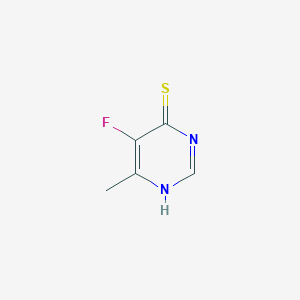
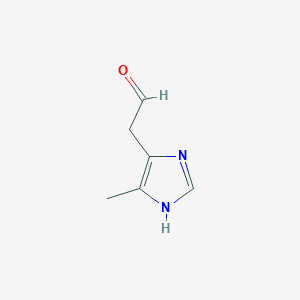
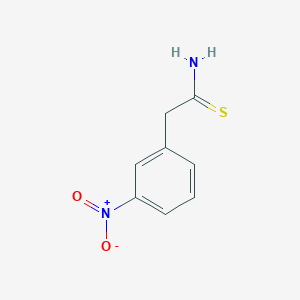
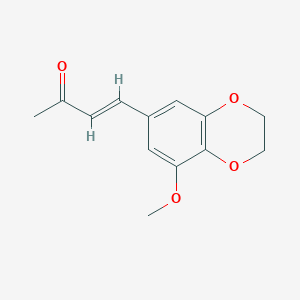

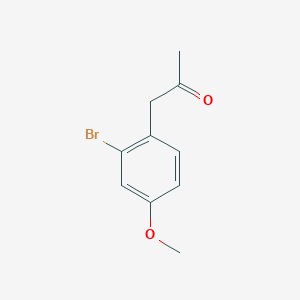
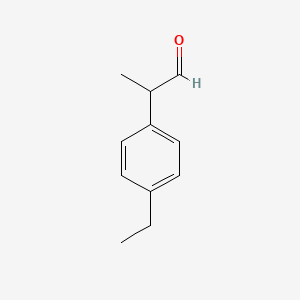
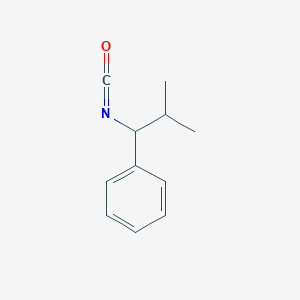
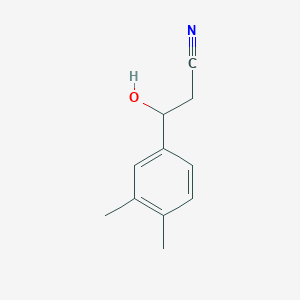
![1-[3-(trifluoromethyl)-1H-pyrazol-5-yl]ethan-1-amine](/img/structure/B13609335.png)
